N-Methyl-4-((4-nitrophenyl)azo)benzeneamine
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Overview
Description
N-Methyl-4-((4-nitrophenyl)azo)benzeneamine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used in dye and pigment industries due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-((4-nitrophenyl)azo)benzeneamine typically involves the azo coupling reaction. This reaction is a process where a diazonium salt reacts with an aromatic amine. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-methylaniline under alkaline conditions to form the azo compound.
The reaction conditions usually involve maintaining a low temperature (0-5°C) during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH. Continuous flow synthesis methods are often employed to ensure consistent product quality and to handle the exothermic nature of the reactions .
Chemical Reactions Analysis
Types of Reactions
Reduction: N-Methyl-4-((4-nitrophenyl)azo)benzeneamine can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.
Oxidation: The compound can also undergo oxidation reactions, although these are less common. Oxidizing agents such as potassium permanganate can be used.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Reduction: The major product is N-Methyl-4-((4-aminophenyl)azo)benzeneamine.
Oxidation: The products depend on the extent of oxidation but can include nitroso derivatives.
Substitution: Products vary based on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
N-Methyl-4-((4-nitrophenyl)azo)benzeneamine has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy due to its intense color.
Medicine: Investigated for potential use in drug delivery systems and as a prodrug.
Mechanism of Action
The mechanism of action of N-Methyl-4-((4-nitrophenyl)azo)benzeneamine primarily involves its interaction with light and its ability to undergo reversible changes in structure. The compound can absorb light in the visible spectrum, leading to electronic transitions that result in its vivid color. In biological systems, it can interact with cellular components, potentially affecting cellular processes through its azo linkage and nitro group.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-((4-nitrophenyl)azo)benzeneamine: Similar in structure but with two methyl groups on the amine.
N-Methyl-4-nitroaniline: Lacks the azo linkage but has a similar nitro group.
4-Nitro-N-methylaniline: Another compound with a similar nitro group but different overall structure.
Uniqueness
N-Methyl-4-((4-nitrophenyl)azo)benzeneamine is unique due to its specific azo linkage and the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
31464-31-0 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-methyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H12N4O2/c1-14-10-2-4-11(5-3-10)15-16-12-6-8-13(9-7-12)17(18)19/h2-9,14H,1H3 |
InChI Key |
LBDBENXNLQAQKL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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